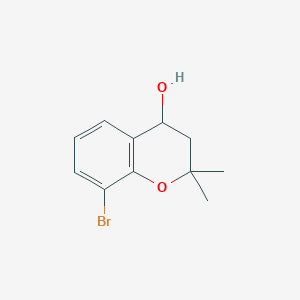
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride involves several steps. One common method starts with the preparation of the intermediate compound, tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
化学反应分析
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
相似化合物的比较
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride: This compound has a similar structure but differs in the position of the amino group.
Tert-butyl 6-nitro-1H-indole-1-carboxylate: This compound contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.
3-(Aminomethyl)-1H-indol-2-ol hydrochloride: This compound has a hydroxyl group in addition to the amino group, which can affect its biological activity.
属性
分子式 |
C11H21ClN2O2 |
|---|---|
分子量 |
248.75 g/mol |
IUPAC 名称 |
tert-butyl 5-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h5H,4,6-8,12H2,1-3H3;1H |
InChI 键 |
XQBXUENTNWLFJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


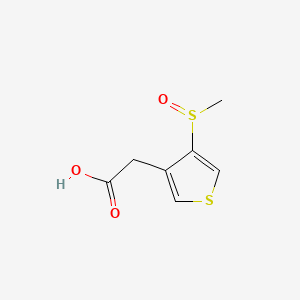

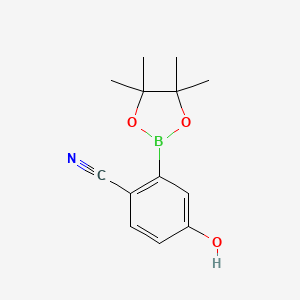
![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)
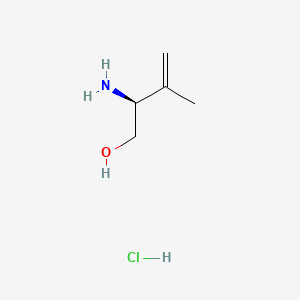
![Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469644.png)
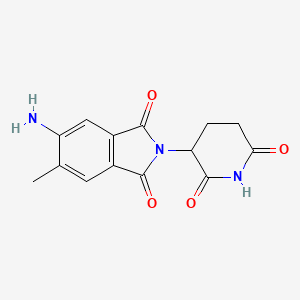
![Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate](/img/structure/B13469661.png)

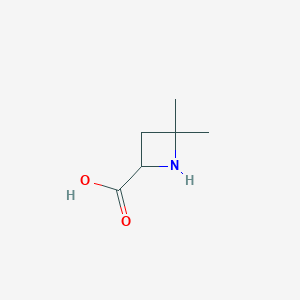
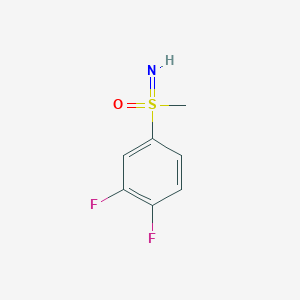
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)
![2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13469700.png)
